molecular formula C24H19N3O4 B7700568 N-(4-acetylphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-acetylphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7700568
M. Wt: 413.4 g/mol
InChI Key: DVELPXIDYFDJNB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the growth and proliferation of cancer cells and microorganisms. It may also interfere with the DNA replication and transcription processes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic processes. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages and limitations for laboratory experiments. One of the main advantages is its potential as a chemotherapeutic agent and antibiotic. Its ability to inhibit the growth of cancer cells and microorganisms makes it a promising candidate for further development. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to further investigate its potential as a chemotherapeutic agent and antibiotic. It may also be studied for its potential as an anti-inflammatory agent and for its effects on the immune system. In addition, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy for human use.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand its potential as a chemotherapeutic agent, antibiotic, and anti-inflammatory agent.

Synthesis Methods

N-(4-acetylphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with 4-acetylphenyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer, antimicrobial, and antifungal properties. It has been found to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. It has also shown promising results in inhibiting the growth of various microorganisms, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-16(28)17-7-11-20(12-8-17)25-22(29)15-30-21-13-9-19(10-14-21)24-26-23(27-31-24)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVELPXIDYFDJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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